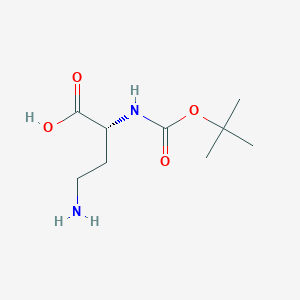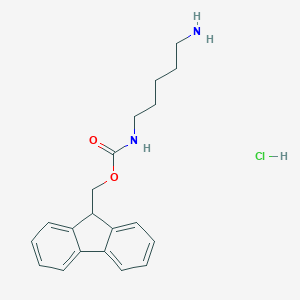
Fmoc-Tyr(SO3H)-OH
Vue d'ensemble
Description
“Fmoc-Tyr(SO3H)-OH” is a chemical compound with the molecular formula C24H21NO8S . It is also known as Fmoc-O-sulfo-L-tyrosine sodium salt . This compound is a building block for solid-phase synthesis of sulfotyrosine peptides .
Synthesis Analysis
“Fmoc-Tyr(SO3H)-OH” is used in the synthesis of sulfotyrosine-containing peptides . It is used in the 9-fluorenylmethyloxycarbonyl (Fmoc) based solid-phase synthesis . The synthesis process involves acidolytic deprotection and cleavage conditions, which are systematically examined with respect to acid, temperature, and scavenger .
Molecular Structure Analysis
The molecular weight of “Fmoc-Tyr(SO3H)-OH” is 483.5 g/mol . The exact mass and monoisotopic mass of the compound are also 483.09878780 g/mol .
Chemical Reactions Analysis
“Fmoc-Tyr(SO3H)-OH” is used in the synthesis of sulfotyrosine-containing peptides . The compound is involved in acidolytic deprotection and cleavage reactions during the synthesis process .
Physical And Chemical Properties Analysis
“Fmoc-Tyr(SO3H)-OH” is a white powder . It has a melting point of >186°C (dec.) . The solubility of the compound is sparingly in DMF and methanol, and slightly in DMSO .
Applications De Recherche Scientifique
Solid-Phase Synthesis of Tyr(SO3H)-Containing Peptides : Fmoc-Tyr(SO3H)-OH is used in the solid-phase synthesis of Tyr(SO3H)-containing peptides. For instance, its application in the synthesis of cholecystokinin (CCK)-12 has been demonstrated, highlighting its utility in constructing peptides with specific sulfated amino acids (Yagami et al., 1993).
Synthesis of Tyrosine Sulphate Containing Peptides : A method involving Fmoc–solid-phase strategy was developed for synthesizing tyrosine sulphate containing peptides, using Fmoc-Tyr(SO3H)-OH as a key component (Futaki et al., 1990).
Preparation of Sulfated Peptides : The Fmoc-based solid-phase segment condensation approach with Fmoc-Tyr(SO3H)-OH has been employed in the preparation of sulfated peptides, such as human big gastrin-II, demonstrating its effectiveness in synthesizing complex peptide structures (Kitagawa et al., 2001).
Enzymatic Synthesis of Peptides : Fmoc-Tyr(SO3H)-OH has also been used in the enzymatic synthesis of peptides, where it was involved in the construction of cholecystokinin-octapeptide (Sakina et al., 1988).
Synthesis of Phosphopeptides : Fmoc-Tyr(SO3H)-OH plays a role in the synthesis of phosphopeptides, such as in the preparation of Tyr(P)-containing peptides through t-butyl phosphate protection (Perich & Reynolds, 2009).
Hydrogel Formation : It's used in the formation of stable supramolecular hydrogels from Fmoc protected synthetic dipeptides, demonstrating its potential in materials science applications (Adhikari & Banerjee, 2011).
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfooxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO8S/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMQJJASTSGJCK-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(SO3H)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















